molecular formula C23H28N4O5S2 B12205593 4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B12205593
M. Wt: 504.6 g/mol
InChI Key: LCZNRROFDMHSKV-LGMDPLHJSA-N
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Description

The compound 4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid features a hybrid structure combining a pyrido[1,2-a]pyrimidinone core, a thiazolidin-4-one ring, and a butanoic acid side chain. Key structural elements include:

  • A (5Z)-configured thiazolidin-4-one ring with a thioxo group at position 2, enhancing electrophilicity and metal-binding capacity .
  • A 3-(propan-2-yloxy)propylamino side chain, which may improve solubility and pharmacokinetics .
  • A terminal butanoic acid group, enabling hydrogen bonding and salt formation for enhanced bioavailability .

Properties

Molecular Formula

C23H28N4O5S2

Molecular Weight

504.6 g/mol

IUPAC Name

4-[(5Z)-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C23H28N4O5S2/c1-14(2)32-12-6-9-24-19-16(21(30)26-10-4-7-15(3)20(26)25-19)13-17-22(31)27(23(33)34-17)11-5-8-18(28)29/h4,7,10,13-14,24H,5-6,8-9,11-12H2,1-3H3,(H,28,29)/b17-13-

InChI Key

LCZNRROFDMHSKV-LGMDPLHJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)NCCCOC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)NCCCOC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the thiazolidinone and butanoic acid moieties. Key reagents include various amines, aldehydes, and thiourea, with reaction conditions often involving controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Thiazolidinone Derivatives with Pyrido[1,2-a]pyrimidinone Cores

Compound Name Key Structural Differences Synthesis Yield Bioactivity/Notes Reference
Target Compound 9-methyl, 3-(propan-2-yloxy)propylamino, butanoic acid Not reported Hypothesized anti-inflammatory/antimicrobial
2-[Benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Benzyl(methyl)amino substituent, butyl chain at thiazolidinone Not reported Structural analog with modified solubility
4-[(5Z)-4-Oxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid Allyloxybenzylidene group, no pyrido-pyrimidinone core Not reported Demonstrated moderate antioxidant activity

Key Observations :

  • The butanoic acid side chain may confer superior solubility compared to esters or alkyl chains in analogs like .

Thiazolidinone Derivatives with Carboxylic Acid Substituents

Compound Name Substituents on Thiazolidinone Ring Synthesis Method Bioactivity Reference
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid Nitrobenzylidene, p-tolylamino, propanoic acid Condensation with nitrobenzaldehyde Antimicrobial (MIC: 12.5 μg/mL)
3-((4-Oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid Thiophen-2-ylmethylene, p-tolylamino, propanoic acid Reflux with thiophenecarboxaldehyde Antioxidant (IC50: 18.7 μM)
Target Compound Pyrido-pyrimidinone, propan-2-yloxypropylamino, butanoic acid Not reported Hypothesized dual activity (enzyme inhibition + anti-inflammatory)

Key Observations :

  • Propanoic acid derivatives (e.g., ) show measurable bioactivity but lack the pyrido-pyrimidinone scaffold, which could enhance target specificity in the compound of interest.
  • The butanoic acid chain in the target compound may extend half-life compared to propanoic acid analogs due to increased hydrophobicity .

Biological Activity

The compound 4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid (CAS Number: 780775-41-9) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H20N2O4S2
Molecular Weight452.54 g/mol
Boiling Point565.2 ± 60.0 °C (Predicted)
Density1.43 ± 0.1 g/cm³ (Predicted)
pKa3.13 ± 0.10 (Predicted)

These properties suggest a stable compound with potential for various applications in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The structural components, such as the pyrido[1,2-a]pyrimidine core and thiazolidinone moiety, enhance its binding affinity to various enzymes and receptors, which can modulate their activity and lead to significant therapeutic effects.

Antitumor Activity

Preliminary studies indicate that this compound may exhibit antitumor properties. Research has shown that derivatives of thiazolidinones can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cellular targets are still under investigation, but initial results are promising.

Antioxidant Activity

The compound has demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress. In vitro assays have indicated significant inhibition of lipid peroxidation at concentrations around 100 µM, showcasing its potential as a protective agent against oxidative damage.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition , particularly against targets such as acetylcholinesterase (AChE). In studies evaluating similar compounds, thiazolidinones have shown strong inhibitory effects on AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Antitumor Efficacy : A study investigating the effects of thiazolidinone derivatives reported that compounds similar to the one exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antioxidant Properties : In a comparative study using the AAPH assay for lipid peroxidation, the tested compound showed an inhibition rate comparable to well-known antioxidants, indicating its potential utility in formulations aimed at reducing oxidative stress-related damage.
  • Enzyme Inhibition Studies : Enzyme assays indicated that the compound could act as a moderate inhibitor of AChE, with IC50 values suggesting effective modulation of enzyme activity at micromolar concentrations.

Discussion

The diverse biological activities exhibited by 4-{(5Z)-5-[(9-methyl-4-oxo-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid highlight its potential as a lead compound for further development in medicinal chemistry. The combination of antitumor, antioxidant, and enzyme inhibitory activities makes it a candidate for therapeutic applications across multiple disease states.

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